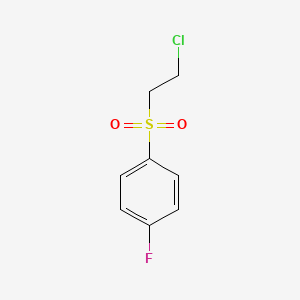

2-Chloroethyl 4-fluorophenyl sulfone

Description

BenchChem offers high-quality 2-Chloroethyl 4-fluorophenyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl 4-fluorophenyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloroethylsulfonyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJIERKKDNYFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371409 | |

| Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33330-46-0 | |

| Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl 4-fluorophenyl sulfone: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Chloroethyl 4-fluorophenyl sulfone. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, structured data, and visualizations to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

2-Chloroethyl 4-fluorophenyl sulfone is a specialty chemical with potential applications in organic synthesis and medicinal chemistry. A summary of its key physical and chemical properties is presented in Table 1. While experimental spectral data for this specific compound is not widely published, predicted values and data from analogous compounds provide valuable insights into its structural characteristics.

Table 1: Physical and Chemical Properties of 2-Chloroethyl 4-fluorophenyl sulfone

| Property | Value | Source |

| CAS Number | 33330-46-0 | [1] |

| Molecular Formula | C₈H₈ClFO₂S | [1] |

| Molecular Weight | 222.66 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 67 °C | Commercial supplier data |

| Boiling Point (Predicted) | 352.7 ± 42.0 °C at 760 mmHg | Predicted data |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | Predicted data |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO | Inferred from properties of similar sulfones |

Synthesis of 2-Chloroethyl 4-fluorophenyl sulfone

A detailed experimental protocol for the synthesis of 2-Chloroethyl 4-fluorophenyl sulfone is not explicitly available in the current literature. However, a plausible and robust two-step synthetic route can be proposed based on well-established reactions for the synthesis of analogous aryl sulfones. This proposed synthesis involves the initial preparation of 2-chloroethyl 4-fluorophenyl sulfide, followed by its oxidation to the target sulfone.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-Chloroethyl 4-fluorophenyl sulfone.

Experimental Protocols

Step 1: Synthesis of 2-chloroethyl 4-fluorophenyl sulfide

This procedure is adapted from standard Williamson ether synthesis-like reactions for thioethers.

Materials:

-

4-fluorobenzenethiol

-

1-bromo-2-chloroethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-fluorobenzenethiol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloroethyl 4-fluorophenyl sulfide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Oxidation of 2-chloroethyl 4-fluorophenyl sulfide to 2-Chloroethyl 4-fluorophenyl sulfone

This protocol is based on the well-documented oxidation of sulfides to sulfones using hydrogen peroxide in acetic acid.[2][3][4]

Materials:

-

2-chloroethyl 4-fluorophenyl sulfide

-

Glacial acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-chloroethyl 4-fluorophenyl sulfide (1.0 equivalent) in glacial acetic acid.

-

To this solution, add 30% hydrogen peroxide (2.5 - 3.0 equivalents) dropwise at room temperature. The reaction is exothermic, and the temperature should be maintained below 50 °C with cooling if necessary.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting sulfide is completely consumed (typically 12-24 hours).

-

Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloroethyl 4-fluorophenyl sulfone.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for 2-Chloroethyl 4-fluorophenyl sulfone

| Technique | Predicted/Expected Features |

| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.2-8.0 ppm. Two triplets for the chloroethyl protons (-SO₂-CH₂- and -CH₂-Cl) in the range of δ 3.5-4.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. Methylene carbons of the chloroethyl group in the range of δ 40-60 ppm. |

| FTIR (cm⁻¹) | Strong asymmetric and symmetric SO₂ stretching bands around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-F stretching around 1230 cm⁻¹. C-Cl stretching around 600-800 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 222 and 224 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of the chloroethyl group and cleavage of the sulfone moiety. |

Potential Applications in Drug Discovery and Development

The 4-fluorophenyl sulfone moiety is a recognized pharmacophore in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] The sulfone group itself is a versatile functional group that can act as a hydrogen bond acceptor and can influence the overall polarity and solubility of a molecule.[7]

The 2-chloroethyl group is a reactive handle that can be used for further chemical modifications, making 2-Chloroethyl 4-fluorophenyl sulfone a potentially valuable building block for the synthesis of more complex molecules with therapeutic potential. For instance, it could be used as a precursor for the synthesis of compounds that act as covalent inhibitors or as intermediates in the construction of larger drug scaffolds.

Potential Biological Targets and Signaling Pathways

Compounds containing the 4-fluorophenyl sulfone scaffold have been investigated for their activity against various biological targets. For example, certain derivatives have shown inhibitory activity against enzymes such as Aurora kinase B, which is a key regulator of cell division and a target in cancer therapy.[8] Other sulfone-containing compounds have been explored as inhibitors of pyruvate kinase, a key enzyme in glycolysis, with potential applications in metabolic diseases.[9]

The following diagram illustrates a generalized signaling pathway where a hypothetical drug candidate derived from 2-Chloroethyl 4-fluorophenyl sulfone might act as a kinase inhibitor, a common mechanism of action for many modern therapeutics.

Caption: Generalized kinase inhibitor signaling pathway.

Conclusion

2-Chloroethyl 4-fluorophenyl sulfone is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data is currently limited, this guide provides a robust framework for its synthesis and an understanding of its key properties based on established chemical principles and data from analogous structures. The presence of the 4-fluorophenyl sulfone moiety suggests that derivatives of this compound could be explored for a range of therapeutic applications, particularly in the development of enzyme inhibitors. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.

References

- 1. scbt.com [scbt.com]

- 2. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | Semantic Scholar [semanticscholar.org]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloroethyl 4-fluorophenyl sulfone (CAS No. 33330-46-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl 4-fluorophenyl sulfone is a sulfone compound distinguished by the presence of a 4-fluorophenyl group and a 2-chloroethyl group attached to the sulfonyl moiety. Its Chemical Abstracts Service (CAS) number is 33330-46-0.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its potential applications in research and drug development, based on the analysis of related chemical structures and synthetic methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloroethyl 4-fluorophenyl sulfone is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 33330-46-0 | [1][2][3] |

| Molecular Formula | C₈H₈ClFO₂S | [1] |

| Molecular Weight | 222.66 g/mol | [1] |

| Physical State | White to off-white solid | [3] |

| Melting Point | 67 °C | [3] |

| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [3] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [3] |

| Hazard Codes | Xi (Irritant) | [3] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [3] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [3] |

Synthesis

Logical Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the synthesis of 2-Chloroethyl 4-fluorophenyl sulfone.

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for similar transformations, a detailed experimental protocol can be proposed.

Step 1: Synthesis of 2-(4-Fluorophenylthio)ethanol

-

To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydroxide or potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding thiophenoxide salt.

-

To this mixture, add 2-chloroethanol (1.05 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenylthio)ethanol, which can be purified by column chromatography.

Step 2: Synthesis of 2-Hydroxyethyl 4-fluorophenyl sulfone

-

Dissolve the 2-(4-fluorophenylthio)ethanol (1.0 eq) in a suitable solvent like acetic acid or dichloromethane (DCM).

-

Add an oxidizing agent, such as hydrogen peroxide (2.2-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, quench the excess oxidizing agent (e.g., with a saturated solution of sodium sulfite if H₂O₂ was used).

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-hydroxyethyl 4-fluorophenyl sulfone, which may be purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-Chloroethyl 4-fluorophenyl sulfone

-

Dissolve the 2-hydroxyethyl 4-fluorophenyl sulfone (1.0 eq) in an inert solvent like toluene or DCM.

-

Add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2-1.5 eq) or phosphorus pentachloride (PCl₅) (1.1 eq) at 0 °C. A catalytic amount of DMF may be added if using SOCl₂.

-

Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Separate the organic layer, and wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Chloroethyl 4-fluorophenyl sulfone.

Spectral Data (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons (4H) would appear as two multiplets in the range of δ 7.0-8.0 ppm, showing coupling to the fluorine atom. The two methylene groups of the chloroethyl chain would appear as two triplets in the range of δ 3.5-4.5 ppm. |

| ¹³C NMR | Aromatic carbons would show signals in the range of δ 115-140 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. The methylene carbons would appear in the range of δ 40-60 ppm. |

| FT-IR | Characteristic strong absorption bands for the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and the C-F stretching band would appear in the range of 1100-1250 cm⁻¹. The C-Cl stretch is expected in the 600-800 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 222. Isotope peaks for chlorine ([M+2]⁺) would be present at approximately one-third the intensity of the molecular ion peak. Common fragmentation patterns would likely involve the loss of the chloroethyl group, the fluorophenyl group, and SO₂. |

Applications in Drug Development and Research

The structural motifs present in 2-Chloroethyl 4-fluorophenyl sulfone—a fluorinated aromatic ring and a reactive chloroethyl sulfone group—suggest its potential as a valuable building block in medicinal chemistry and drug discovery.

Role of the Fluorophenyl Sulfone Moiety

The 4-fluorophenyl sulfone group is a common pharmacophore in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability. The sulfone group itself is a strong hydrogen bond acceptor and can improve the pharmacokinetic profile of a drug candidate.

Reactive Handle for Further Functionalization

The 2-chloroethyl group serves as a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of this sulfone moiety to other molecules of interest, such as those containing amine, thiol, or hydroxyl groups. This reactivity is central to its utility as an intermediate in the synthesis of more complex molecules with potential biological activity.

Potential Therapeutic Applications

Aryl sulfone derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activity of 2-Chloroethyl 4-fluorophenyl sulfone has not been extensively reported, but its structure suggests it could be a precursor for compounds targeting various biological pathways.

Signaling Pathway Interaction (Hypothetical)

Given its reactive nature, 2-Chloroethyl 4-fluorophenyl sulfone could potentially act as an irreversible inhibitor of proteins by covalently modifying cysteine or other nucleophilic residues in the active site. The following diagram illustrates a hypothetical mechanism of action where the compound acts as a covalent modifier of a target protein.

Conclusion

2-Chloroethyl 4-fluorophenyl sulfone is a chemical compound with significant potential as an intermediate and building block in organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a fluorinated aryl sulfone and a reactive alkyl chloride makes it an attractive starting material for the development of novel therapeutic agents. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its properties and reactivity can be reasonably inferred from related structures. Further research into the synthesis, characterization, and biological evaluation of 2-Chloroethyl 4-fluorophenyl sulfone and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. 2-CHLOROETHYL 4-FLUOROPHENYL SULFONE | CAS: 33330-46-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-CHLOROETHYL 4-FLUOROPHENYL SULFONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

2-Chloroethyl 4-fluorophenyl sulfone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl 4-fluorophenyl sulfone is a chemical compound belonging to the sulfone class of organosulfur compounds. Sulfones are characterized by a sulfonyl functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The presence of the sulfonyl group, along with the chloroethyl and fluorophenyl moieties, imparts specific chemical properties to the molecule that may be of interest in various research and development applications, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of 2-Chloroethyl 4-fluorophenyl sulfone.

Chemical Structure and Nomenclature

The chemical structure of 2-Chloroethyl 4-fluorophenyl sulfone is characterized by a central sulfonyl group connecting a 2-chloroethyl group and a 4-fluorophenyl group.

IUPAC Name: 1-[(2-Chloroethyl)sulfonyl]-4-fluorobenzene[1]

Synonyms: 2-Chloroethyl 4-fluorophenyl sulphone, Benzene, 1-[(2-chloroethyl)sulfonyl]-4-fluoro-[1]

CAS Number: 33330-46-0[1][2][3]

Molecular Formula: C₈H₈ClFO₂S[1][2]

Molecular Weight: 222.66 g/mol [1][2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Chloroethyl 4-fluorophenyl sulfone is presented in the table below. This data is essential for handling, storage, and for the design of experimental procedures involving this compound.

| Property | Value | Reference |

| Melting Point | 67 °C | [1] |

| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [1] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [1] |

Experimental Protocols: Proposed Synthesis

Here, we propose a two-step synthesis starting from 4-fluorothiophenol and 1-bromo-2-chloroethane.

Step 1: Synthesis of 2-Chloroethyl 4-fluorophenyl sulfide

-

Reaction: 4-Fluorothiophenol is reacted with 1-bromo-2-chloroethane in the presence of a base.

-

Materials:

-

4-Fluorothiophenol

-

1-Bromo-2-chloroethane

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

-

Procedure:

-

Dissolve 4-fluorothiophenol in ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenolate salt.

-

To this solution, add 1-bromo-2-chloroethane dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloroethyl 4-fluorophenyl sulfide.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Oxidation to 2-Chloroethyl 4-fluorophenyl sulfone

-

Reaction: The sulfide from Step 1 is oxidized to the corresponding sulfone.

-

Materials:

-

2-Chloroethyl 4-fluorophenyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve the 2-chloroethyl 4-fluorophenyl sulfide in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath and add an excess of 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into a large volume of cold water.

-

The solid sulfone product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-chloroethyl 4-fluorophenyl sulfone.

-

Mandatory Visualization

Caption: A logical workflow for the proposed two-step synthesis of 2-Chloroethyl 4-fluorophenyl sulfone.

Potential Biological Significance and Applications in Drug Development

While no specific biological activities or signaling pathway involvements have been reported for 2-Chloroethyl 4-fluorophenyl sulfone, the sulfone functional group is a well-established pharmacophore in medicinal chemistry. Aryl sulfones, in particular, are present in a variety of clinically used drugs and biologically active compounds.

The presence of the 4-fluorophenyl group is also significant. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.

Given these structural features, 2-Chloroethyl 4-fluorophenyl sulfone could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-chloroethyl group provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups through nucleophilic substitution reactions.

Researchers in drug development could explore the synthesis of derivatives of 2-Chloroethyl 4-fluorophenyl sulfone to investigate their potential as:

-

Antimicrobial agents: Many sulfone-containing compounds have demonstrated antibacterial and antifungal properties.

-

Anticancer agents: The sulfone moiety is present in several anticancer drugs.

-

Enzyme inhibitors: The sulfonyl group can act as a key interacting element with the active sites of various enzymes.

It is important to emphasize that these are potential areas of investigation, and any biological activity of 2-Chloroethyl 4-fluorophenyl sulfone or its derivatives would need to be confirmed through rigorous experimental studies. As this compound is for research use only, its safety and toxicity would also need to be thoroughly evaluated.[2]

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloroethyl 4-fluorophenyl sulfone

Disclaimer: As of late 2025, publicly accessible scientific databases and literature do not contain specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Chloroethyl 4-fluorophenyl sulfone. This guide, therefore, provides a predictive analysis based on the known spectral data of structurally similar compounds, alongside generalized experimental protocols. The presented data tables are predictive and intended for illustrative purposes.

Introduction

2-Chloroethyl 4-fluorophenyl sulfone is a chemical compound of interest in various research domains, including synthetic chemistry and drug development. Its molecular structure, featuring a sulfonyl group, a fluorinated aromatic ring, and a chloroethyl chain, suggests a unique electronic and conformational profile. Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. This guide outlines the predicted spectroscopic characteristics and provides standardized methodologies for its analysis.

Chemical Structure:

Basic Information: [1]

| Property | Value |

| CAS Number | 33330-46-0 |

| Molecular Formula | C₈H₈ClFO₂S |

| Molecular Weight | 222.66 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloroethyl 4-fluorophenyl sulfone. These predictions are derived from the analysis of structurally related compounds, including 2-chloroethyl p-chlorophenyl sulfone and 4-fluorophenyl sulfone.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.9 | Multiplet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~7.3 - 7.2 | Multiplet | 2H | Aromatic protons meta to the sulfonyl group |

| ~3.9 - 3.8 | Triplet | 2H | -SO₂-CH₂- |

| ~3.7 - 3.6 | Triplet | 2H | -CH₂-Cl |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~165 (doublet, ¹JCF) | Aromatic C-F |

| ~138 | Aromatic C-S |

| ~130 (doublet) | Aromatic CH ortho to sulfonyl |

| ~117 (doublet) | Aromatic CH meta to sulfonyl |

| ~58 | -SO₂-CH₂- |

| ~39 | -CH₂-Cl |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1590 | Strong | Aromatic C=C stretch |

| ~1320 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~840 | Strong | para-disubstituted benzene C-H bend |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 222/224 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 159 | [M - CH₂CH₂Cl]⁺ |

| 143 | [F-Ph-SO₂]⁺ |

| 95 | [F-Ph]⁺ |

| 63 | [CH₂CH₂Cl]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like 2-Chloroethyl 4-fluorophenyl sulfone.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Procedure:

-

Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. A larger sample quantity or longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically generate the absorbance or transmittance spectrum.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

-

Procedure:

-

Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe may be used.

-

The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Workflow and Pathway Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of an organic compound.

Diagram 2: Logical Relationship of Spectroscopic Data

References

Technical Guide: Physicochemical Properties of 2-Chloroethyl 4-fluorophenyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physicochemical properties of 2-Chloroethyl 4-fluorophenyl sulfone, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering readily accessible data and standardized experimental protocols.

Core Physicochemical Data

2-Chloroethyl 4-fluorophenyl sulfone, with the CAS number 33330-46-0, is a sulfone derivative containing both chloro and fluoro substituents.[1][2] Its fundamental physical properties are crucial for its handling, characterization, and application in further research and development.

The key physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Melting Point | 67 °C | [1] |

| Boiling Point | 352.7 ± 42.0 °C (Predicted) | [1] |

| Molecular Formula | C8H8ClFO2S | [1][2] |

| Molecular Weight | 222.66 g/mol | [1][2] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

While the specific experimental records for the determination of the melting and boiling points of 2-Chloroethyl 4-fluorophenyl sulfone are not publicly detailed, the following sections describe the standard and widely accepted methodologies for measuring these critical physical constants for organic compounds.

Determination of Melting Point: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 2-Chloroethyl 4-fluorophenyl sulfone is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Boiling Point: Thiele Tube Method

For the determination of the boiling point of a liquid, the Thiele tube method is a convenient and widely used technique that requires a small amount of the substance.

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable high-boiling liquid

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the temperature approaches the boiling point, this stream of bubbles will become rapid and continuous.

-

Temperature Reading: The heat source is removed once a continuous and vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may need to be applied to the observed boiling point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination and presentation of the physical properties of a chemical compound like 2-Chloroethyl 4-fluorophenyl sulfone.

Caption: Workflow for Physicochemical Property Determination and Reporting.

References

Solubility Profile of 2-Chloroethyl 4-fluorophenyl sulfone and Structurally Related Compounds: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 2-Chloroethyl 4-fluorophenyl sulfone in organic solvents. Extensive searches for quantitative solubility data for this specific compound have indicated that its solubility has not been formally determined and published in available scientific literature. However, to provide valuable insights for researchers and professionals in drug development, this document presents a comprehensive overview of the solubility of structurally analogous sulfone compounds.

The following sections detail the available solubility data for these related molecules, outline standard experimental protocols for solubility determination, and provide a visual representation of a typical experimental workflow. This information can serve as a foundational reference for estimating the potential solubility characteristics of 2-Chloroethyl 4-fluorophenyl sulfone and for designing appropriate experimental studies.

Solubility of Structurally Analogous Sulfones

To offer a predictive insight into the solubility of 2-Chloroethyl 4-fluorophenyl sulfone, this section summarizes the experimentally determined solubility of structurally similar compounds. The presence of the sulfone functional group and substituted aromatic rings are key determinants of their solubility profiles.

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Chlorophenyl phenyl sulfone | Acetone | 20 | 74.4 g/100mL[1] |

| Benzene | 20 | 44.4 g/100mL[1] | |

| Dioxane | 20 | 65.6 g/100mL[1] | |

| Hexane | 20 | 0.4 g/100mL[1] | |

| Isopropanol | 20 | 21 g/100mL[1] | |

| Alcohol | Not Specified | 1 g in 120mL[2] | |

| Chloroform | Not Specified | 1 g in 400mL[2] | |

| Diethyl Ether | Not Specified | 1 g in 100mL[1] | |

| 4,4'-Dichlorodiphenyl sulfone | Acetone | Not Specified | Soluble (9.4 g/100 cc)[3] |

| Dichloromethane | Not Specified | Soluble[4][5] | |

| Ethyl Acetate | Not Specified | Soluble[4] | |

| Ethanol | Not Specified | Soluble[6] | |

| Chloroform | Not Specified | Soluble[6] | |

| Hot Alcohols | Not Specified | Soluble[3] | |

| Aromatics | Not Specified | Soluble[3] | |

| Olive Oil | Not Specified | Soluble (1.3 g/100 cc)[3] | |

| Dichlorodiethyl sulfone | Ethanol | Not Specified | Soluble[7] |

| Ether | Not Specified | Soluble[7] | |

| Chloroform | Not Specified | Soluble[7] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[8][9]

Principle of the Shake-Flask Method

The shake-flask method is predicated on achieving a saturated solution of the compound in a specific solvent at a controlled temperature. An excess amount of the solid compound is added to the solvent and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the resulting saturated solution is then measured, which represents its solubility.

Materials and Equipment

-

Test Compound (solid form)

-

Selected Organic Solvents

-

Thermostatic shaker or incubator

-

Vials with secure caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or a similar quantitative analytical instrument

-

Volumetric flasks and pipettes

General Experimental Procedure

-

Preparation of the Supersaturated Solution: An excess amount of the solid compound is weighed and added to a known volume of the solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature. The samples are agitated for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to permit the undissolved solid to sediment. A clear aliquot of the supernatant is then carefully withdrawn. To ensure no solid particles are transferred, the aliquot is filtered through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: The concentration of the dissolved compound in the filtered supernatant is determined using a validated analytical method, most commonly HPLC. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature. The experiment is typically performed in triplicate to ensure the reliability of the results.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.

References

- 1. 4-氯二苯砜 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Chlorophenyl phenyl sulfone = 97 80-00-2 [sigmaaldrich.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4,4'-Dichlorodiphenyl Sulfone (DCDPS) Manufacturer & Supplier China | Properties, Uses, Safety, SDS & Price [chlorobenzene.ltd]

- 6. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichlorodiethyl sulfone - Wikipedia [en.wikipedia.org]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

2-Chloroethyl 4-fluorophenyl sulfone: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl 4-fluorophenyl sulfone is a synthetic organic compound featuring a sulfone functional group, a fluorine-substituted aromatic ring, and a reactive 2-chloroethyl chain. This unique combination of structural motifs makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The sulfone group can act as a hydrogen bond acceptor and imparts metabolic stability, the 4-fluorophenyl moiety can enhance binding affinity and modulate pharmacokinetic properties, and the 2-chloroethyl group serves as a reactive handle for introducing the sulfonylphenyl scaffold into various molecular frameworks, often through alkylation reactions. While detailed, specific applications of 2-Chloroethyl 4-fluorophenyl sulfone are not extensively documented in publicly available literature, its structural components are present in numerous biologically active molecules, suggesting its potential in the development of new drugs targeting a range of diseases, including cancer and microbial infections.

Chemical Properties

A summary of the key chemical properties of 2-Chloroethyl 4-fluorophenyl sulfone is presented in the table below.

| Property | Value | Reference |

| CAS Number | 33330-46-0 | [1][2] |

| Molecular Formula | C₈H₈ClFO₂S | [1][2] |

| Molecular Weight | 222.66 g/mol | [1][2] |

| Melting Point | 67 °C | [2] |

| Boiling Point (Predicted) | 352.7±42.0 °C | [2] |

| Density (Predicted) | 1.363±0.06 g/cm³ | [2] |

| Appearance | White to almost white powder or crystals | [2] |

Synthesis

A detailed experimental protocol for the synthesis of 2-Chloroethyl 4-fluorophenyl sulfone is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and analogous preparations of similar sulfone compounds. The most likely approach involves the reaction of a salt of 4-fluorobenzenesulfinic acid with 1-bromo-2-chloroethane or a related 2-haloethyl electrophile. An alternative is the oxidation of the corresponding sulfide.

Proposed Experimental Protocol: Synthesis via Sulfinate Alkylation

This protocol is a hypothetical procedure based on common methods for sulfone synthesis.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Sodium sulfite

-

1-Bromo-2-chloroethane

-

Sodium bicarbonate

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium 4-fluorobenzenesulfinate: In a round-bottom flask, dissolve 4-fluorobenzenesulfonyl chloride in a suitable aqueous solvent. Add a solution of sodium sulfite and sodium bicarbonate. Heat the reaction mixture and monitor for the consumption of the sulfonyl chloride. Upon completion, the sodium 4-fluorobenzenesulfinate can be isolated or used in situ.

-

Alkylation: To the solution or isolated salt of sodium 4-fluorobenzenesulfinate in DMF, add 1-bromo-2-chloroethane. Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-Chloroethyl 4-fluorophenyl sulfone.

Applications in Medicinal Chemistry

The 2-chloroethyl group in the title compound is a potent alkylating agent, making it a useful reagent for introducing the 4-fluorophenyl sulfone moiety onto nucleophilic scaffolds, such as amines, thiols, and phenols, which are commonly found in biologically active molecules. This functional group is a key feature in various classes of drugs, including anticancer and antimicrobial agents.

Role as a Building Block in Drug Discovery

The general workflow for utilizing 2-Chloroethyl 4-fluorophenyl sulfone as a building block in a drug discovery program is illustrated below.

References

The Biological Activity of 2-Chloroethyl 4-fluorophenyl Sulfone Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Abstract

Derivatives of 2-Chloroethyl 4-fluorophenyl sulfone represent a class of organic compounds with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of these and structurally related sulfone-containing molecules, with a primary focus on their anticancer properties. Drawing from a comprehensive review of the available scientific literature, this whitepaper summarizes quantitative cytotoxicity data, details key experimental methodologies, and elucidates the molecular pathways implicated in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapies. While specific data for the eponymous compound remains to be fully elucidated in public literature, this guide leverages data from analogous structures to provide a predictive framework for its potential biological profile.

Introduction

The sulfone functional group is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological effects including antimicrobial, anti-inflammatory, and notably, anticancer activities. The incorporation of a 4-fluorophenyl moiety can further enhance the therapeutic potential of these molecules by modulating their pharmacokinetic and pharmacodynamic properties. The 2-chloroethyl group, a known alkylating agent, introduces the potential for covalent interactions with biological macromolecules, a mechanism often exploited in cancer chemotherapy. The convergence of these three structural features in 2-Chloroethyl 4-fluorophenyl sulfone derivatives suggests a promising avenue for the design of novel anticancer agents. This whitepaper aims to consolidate the existing knowledge on the biological activities of structurally related sulfone derivatives to guide future research and development in this area.

Anticancer Activity: In Vitro Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of various aryl sulfone and sulfonamide derivatives against a wide range of human cancer cell lines. While specific data for 2-Chloroethyl 4-fluorophenyl sulfone is not extensively available in the reviewed literature, the following tables summarize the in vitro cytotoxicity (IC50 values) of structurally related sulfone-containing compounds, providing a valuable benchmark for assessing the potential of this chemical class.

Table 1: Cytotoxicity (IC50 in µM) of Various Sulfone and Sulfonamide Derivatives against Human Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Vinyl Sulfones | Compound 12m | A549 (Lung) | 0.128 | [1] |

| HCT116 (Colon) | 0.256 | [1] | ||

| MCF-7 (Breast) | 0.606 | [1] | ||

| K562 (Leukemia) | 0.153 | [1] | ||

| Indole-based Sulfonohydrazides | Compound 5f | MCF-7 (Breast) | 13.2 | [2] |

| MDA-MB-468 (Breast) | 8.2 | [2] | ||

| Sulfonamide-bearing Quinazolinones | Compound 6 | MCF-7 (Breast) | Not Specified | [3] |

| LoVo (Colon) | Not Specified | [3] | ||

| Compound 10 | MCF-7 (Breast) | Not Specified | [3] | |

| LoVo (Colon) | Not Specified | [3] | ||

| General Sulfonamides | Various | MDA-MB-468 (Breast) | < 30 | [4] |

| MCF-7 (Breast) | < 128 | [4] | ||

| HeLa (Cervical) | < 360 | [4] |

Note: The IC50 values are presented as reported in the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, this section provides detailed methodologies for key in vitro assays commonly used to evaluate the anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Test compounds (2-Chloroethyl 4-fluorophenyl sulfone derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7][8] Incubate the plates for an additional 4 hours at 37°C.[7][8]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or between 550 and 600 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Mechanism of Action: Signaling Pathways

While the precise molecular targets of 2-Chloroethyl 4-fluorophenyl sulfone derivatives are yet to be definitively identified, studies on analogous sulfone-containing anticancer agents suggest the involvement of several key signaling pathways that regulate cell proliferation, survival, and death.

Induction of Apoptosis

A common mechanism of action for many anticancer drugs, including sulfone derivatives, is the induction of apoptosis, or programmed cell death.[9][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] Evidence from studies on related compounds suggests that sulfone derivatives can modulate the expression of key apoptosis-regulating proteins.[3] For instance, they may lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately executing the apoptotic program.[3]

Modulation of Cell Cycle and Proliferation Pathways

In addition to inducing apoptosis, sulfone derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases, such as G2/M.[1] This cell cycle arrest prevents cancer cells from dividing and proliferating. Several key signaling pathways that control cell proliferation are potential targets for sulfone compounds. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Some sulfur-containing compounds have been shown to inhibit this pathway.[12]

-

MAPK/ERK Pathway: This pathway is also central to the regulation of cell proliferation and differentiation, and its dysregulation is common in cancer.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development of several cancers.

The ability of 2-Chloroethyl 4-fluorophenyl sulfone derivatives to modulate these pathways warrants further investigation.

Conclusion and Future Directions

The collective evidence from studies on structurally related compounds strongly suggests that 2-Chloroethyl 4-fluorophenyl sulfone derivatives are a promising class of molecules for the development of novel anticancer agents. Their potential to induce cytotoxicity in a range of cancer cell lines, likely through the induction of apoptosis and modulation of key cell signaling pathways, makes them attractive candidates for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2-Chloroethyl 4-fluorophenyl sulfone derivatives. Key areas of investigation should include:

-

Broad-spectrum cytotoxicity screening against a diverse panel of cancer cell lines to identify potent and selective compounds.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these derivatives.

-

In vivo studies in relevant animal models to assess the antitumor efficacy, pharmacokinetics, and safety profile of lead compounds.

-

Structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of this chemical scaffold.

By systematically addressing these research questions, the full therapeutic potential of 2-Chloroethyl 4-fluorophenyl sulfone derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for cancer.

References

- 1. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Mechanism of Sulfur-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of Fluorophenyl Sulfones in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. When combined with the versatile sulfone moiety, the resulting fluorophenyl sulfones emerge as powerful and multifaceted building blocks in organic synthesis. Their unique electronic properties, arising from the strong electron-withdrawing nature of both the fluorine and the sulfonyl group, render them valuable precursors for a wide array of chemical transformations. This technical guide provides an in-depth review of the synthesis and application of fluorophenyl sulfones, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.

Synthesis of Fluorophenyl Sulfones

The primary methods for the synthesis of fluorophenyl sulfones involve the oxidation of the corresponding fluorophenyl sulfides. A common and efficient protocol utilizes Oxone® (potassium peroxymonosulfate) as the oxidant.

General Experimental Protocol: Oxidation of Fluorophenyl Sulfides

A solution of the fluorophenyl sulfide in a mixture of methanol and water is cooled in an ice bath. To this stirring solution, Oxone® is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude fluorophenyl sulfone, which can be further purified by recrystallization or column chromatography.

| Substrate | Oxidant | Solvent | Temperature | Time | Yield (%) | Reference |

| Fluoromethyl phenyl sulfide | Oxone® | Methanol/Water | 5°C to RT | 4 h | 80-90 | [Organic Syntheses Procedure] |

| 4-Fluorophenyl sulfide | m-CPBA | Dichloromethane | 0°C to RT | 2 h | >95 | General Protocol |

| 2,4-Difluorophenyl sulfide | Hydrogen Peroxide/Acetic Acid | Acetic Acid | 80°C | 6 h | ~90 | General Protocol |

Table 1: Synthesis of Fluorophenyl Sulfones via Oxidation

Key Reactions and Applications in Organic Synthesis

Fluorophenyl sulfones are instrumental in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their applications are particularly prominent in the synthesis of complex molecules with biological activity.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. Fluorophenyl sulfones, particularly α-fluoro-substituted variants, serve as key reagents in this transformation, reacting with carbonyl compounds to generate fluoroolefins. The fluorine atom can significantly influence the reactivity of the sulfone reagent and the stereochemical outcome of the olefination.[1][2]

To a solution of the α-fluorophenyl sulfone in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at a low temperature (e.g., -78°C) under an inert atmosphere, a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is added dropwise. The resulting carbanion is stirred for a short period before the addition of a solution of the aldehyde or ketone. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the fluoroalkene.

| Fluorophenyl Sulfone | Carbonyl Compound | Base | Solvent | Temperature | Yield (%) | E/Z Ratio | Reference |

| Fluoro(phenyl)methyl 1-phenyl-1H-tetrazol-5-yl sulfone | Paraformaldehyde | DBU | CH2Cl2 | RT | High | - | [3] |

| α-Fluoro-α-(aryl)vinyl benzothiazolyl sulfone | Various aldehydes | K2CO3/TBAB | DMF | RT | Good | Varies | [2] |

| Monofluoromethyl 2-pyridyl sulfone | Various aldehydes | LiHMDS | THF | -55°C to RT | Good | Z-selective | [4] |

Table 2: Julia-Kocienski Olefination with Fluorophenyl Sulfones

Caption: Julia-Kocienski olefination workflow.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing sulfonyl group, often in conjunction with nitro groups, activates the fluorophenyl ring towards nucleophilic aromatic substitution. In these reactions, the fluorine atom acts as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.[5][6][7]

To a solution of the activated fluorophenyl sulfone in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), the nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., potassium carbonate or triethylamine) are added. The reaction mixture is heated to an elevated temperature and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization.

| Fluorophenyl Sulfone | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |

| 2,4-Dinitrofluorobenzene | Amines | - | - | - | - | [7] |

| 4-Fluorophenyl methyl sulfone | Carbohydrate alcohols | KHMDS | THF | 0°C to RT | 93 | [8] |

| 4,5-Difluoro-1,2-dinitrobenzene | Various nucleophiles | - | - | - | - | [9] |

Table 3: Nucleophilic Aromatic Substitution with Fluorophenyl Sulfones

Caption: Nucleophilic aromatic substitution (SNAr) mechanism.

Cross-Coupling Reactions

Fluorophenyl sulfones can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these transformations, the sulfone group can act as a leaving group, enabling the formation of biaryl compounds. The reactivity of the sulfone can be tuned by the presence of other substituents on the aromatic ring.[10]

A mixture of the aryl sulfone, the boronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a suitable solvent (e.g., toluene/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

| Aryl Sulfone | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Trifluoromethylphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂/RuPhos | K₃PO₄ | Toluene/DMSO | 80°C | High | [10] |

| Diaryl Sulfone | Various aryl boronic acids | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Dioxane | 100°C | Good | [10] |

Table 4: Suzuki-Miyaura Cross-Coupling of Aryl Sulfones

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction provides a method for the synthesis of alkenes from α-halo sulfones through a base-mediated extrusion of sulfur dioxide.[3][11][12][13][14] While less common for fluorophenyl sulfones specifically, the principles can be applied, particularly to α-halo alkyl(fluorophenyl) sulfones.

An α-halo sulfone is treated with a strong base, leading to deprotonation at the α'-position. The resulting carbanion undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a transient three-membered episulfone intermediate. This intermediate is unstable and spontaneously eliminates sulfur dioxide to form the corresponding alkene.

Applications in Drug Discovery and Medicinal Chemistry

The fluorophenyl sulfone motif is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The sulfone group can act as a hydrogen bond acceptor, while the fluorophenyl group can enhance metabolic stability and binding affinity.

Kinase Inhibitors

Fluorophenyl sulfone derivatives have been explored as inhibitors of various kinases, which are key targets in cancer therapy. The sulfone moiety can interact with the hinge region of the kinase active site, while the fluorophenyl group can occupy hydrophobic pockets.

Caption: Role of fluorophenyl sulfones in kinase inhibitor synthesis and action.

GPCR Modulators and Ion Channel Blockers

The structural features of fluorophenyl sulfones also make them attractive for the development of modulators for G protein-coupled receptors (GPCRs) and ion channel blockers. The ability to fine-tune the electronic and steric properties of the molecule through synthetic modifications allows for the optimization of activity and selectivity for these important drug targets.[15][16]

Conclusion

Fluorophenyl sulfones are undeniably valuable building blocks in the arsenal of the modern organic chemist. Their synthesis is straightforward, and their reactivity is diverse, enabling the construction of complex molecular architectures. The strategic incorporation of fluorine imparts unique properties that are highly sought after in the development of pharmaceuticals and advanced materials. The detailed experimental protocols and reaction workflows provided in this guide serve as a practical resource for researchers aiming to harness the synthetic potential of these versatile compounds. As the demand for sophisticated and highly functionalized molecules continues to grow, the role of fluorophenyl sulfones in organic synthesis is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scilit.com [scilit.com]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens [mdpi.com]

- 10. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 12. Ramberg-Bäcklund_reaction [chemeurope.com]

- 13. organicreactions.org [organicreactions.org]

- 14. The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 15. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Sulfonylphenoxazines as neuronal calcium ion channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloroethyl 4-fluorophenyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloroethyl 4-fluorophenyl sulfone, a compound of interest in contemporary chemical research and drug development. Given its reactive nature, a thorough understanding of its properties and associated hazards is paramount to ensure a safe laboratory environment. This document synthesizes available data to offer clear guidance on its physical and chemical characteristics, potential hazards, and the necessary precautions for its handling and disposal.

Physicochemical and Hazard Profile

A clear understanding of the fundamental properties of a chemical is the first step in safe handling. The following tables summarize the key physical, chemical, and hazardous properties of 2-Chloroethyl 4-fluorophenyl sulfone.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 33330-46-0 | [1][2] |

| Molecular Formula | C8H8ClFO2S | [1][3] |

| Molecular Weight | 222.67 g/mol | [1][3] |

| Appearance | White, solid crystalline | [1] |

| Melting Point | 67 °C | [4] |

| Boiling Point | 352.7 ± 42.0 °C (Predicted) | [4] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [4] |

| Odor | No information available | [1] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source:[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is critical when working with 2-Chloroethyl 4-fluorophenyl sulfone to mitigate the risks of exposure. The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures.

Engineering Controls

A well-ventilated laboratory environment is essential.[1] Key engineering controls include:

-

Fume Hood: All manipulations of 2-Chloroethyl 4-fluorophenyl sulfone should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the workstation.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[1]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1]

-

Lab Coat: A lab coat must be worn to protect personal clothing.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

Figure 1. General workflow for donning and doffing Personal Protective Equipment (PPE).

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.[1]

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician. |